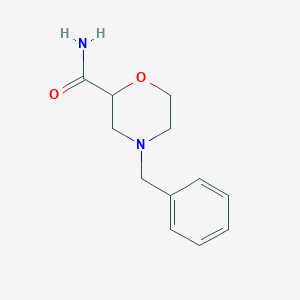

4-Benzylmorpholine-2-carboxamide

説明

Structure

3D Structure

特性

IUPAC Name |

4-benzylmorpholine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-12(15)11-9-14(6-7-16-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXVOGIAHOCTAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677729 | |

| Record name | 4-Benzylmorpholine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135072-12-7 | |

| Record name | 4-Benzylmorpholine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemoenzymatic Pathways for 4 Benzylmorpholine 2 Carboxamide

Conventional Multistep Synthetic Routes to the 4-Benzylmorpholine-2-carboxamide Scaffold

The conventional synthesis of the this compound scaffold is typically achieved through a series of well-established organic reactions. These routes focus on the sequential or convergent assembly of the morpholine (B109124) core, followed by or preceded by the introduction of the benzyl (B1604629) and carboxamide groups.

Strategies for Carboxamide Group Formation

The formation of the carboxamide group is a critical step in the synthesis of the target molecule. This transformation can be achieved through various methods, often starting from a carboxylic acid or its activated derivative. A common approach involves the coupling of a morpholine-2-carboxylic acid derivative with an amine source or the amidation of a pre-formed 4-benzylmorpholine-2-carboxylic acid.

One general and widely used method is the reaction of a carboxylic acid with an amine in the presence of a coupling agent. For instance, substituted benzohydrazides can be prepared by treating a corresponding benzoic acid with thionyl chloride to form the benzoyl chloride, which then reacts with hydrazine (B178648) hydrate. researchgate.net Similarly, the synthesis of 4-benzylpiperidine (B145979) carboxamides involves an amidation step. nih.gov Another approach is the preparation of dihydroisoquinoline carboxamide derivatives by reacting an isocyanate with a tetrahydroisoquinoline. mdpi.com These established methods for creating a C-N amide bond are directly applicable to the synthesis of this compound from a suitable carboxylic acid precursor.

A different strategy involves starting with a nitrile. For example, 4-(morpholin-4-yl)benzonitrile can be hydrolyzed with sodium hydroxide (B78521) to yield 4-(morpholin-4-yl)benzoic acid, which is a precursor for the carboxamide. researchgate.net The synthesis of nucleic acid mimetics based on morpholine nucleosides has also utilized peptide chemistry methods to form carboxamide linkages. nih.gov

Table 1: Selected Methods for Carboxamide Formation

| Starting Material | Reagents | Product Type | Reference |

| Carboxylic Acid | Thionyl Chloride, Hydrazine Hydrate | Benzohydrazide | researchgate.net |

| Isocyanate | Amine, Triethylamine | Carboxamide | mdpi.com |

| Nitrile | Sodium Hydroxide | Carboxylic Acid (Amide Precursor) | researchgate.net |

| Morpholine Nucleoside | Peptide Coupling Reagents | Oligocarboxamide | nih.gov |

Benzylation of Morpholine Ring Systems (e.g., N-Alkylation)

The introduction of the benzyl group onto the nitrogen atom of the morpholine ring is a key N-alkylation reaction. This is typically accomplished by reacting morpholine or a morpholine derivative with a benzyl halide, such as benzyl chloride or benzyl bromide, often in the presence of a base to neutralize the hydrogen halide byproduct. mdpi.com

More advanced and sustainable methods utilize the N-alkylation of amines with alcohols. For example, morpholine can be N-alkylated with various alcohols, including benzyl alcohol, using a CuO–NiO/γ–Al2O3 catalyst in a gas-solid phase reaction. researchgate.net This method has shown high conversion and selectivity for N-alkylation. Another catalytic system, NiCuFeOx, has also been employed for the N-alkylation of morpholine with benzyl alcohols. researchgate.net These catalytic approaches are considered greener alternatives to traditional methods that use alkyl halides, as they often generate less waste. researchgate.net

The general synthesis of N-methylmorpholine-functionalized benzimidazolium salts demonstrates a typical N-alkylation process where 4-((1H-benzimidazol-2-yl)methyl)morpholine is reacted with benzyl chloride in the presence of potassium carbonate. mdpi.com

Table 2: Conditions for N-Benzylation of Morpholine

| Benzylating Agent | Catalyst/Reagents | Substrate | Key Findings | Reference |

| Benzyl Alcohol | CuO–NiO/γ–Al2O3 | Morpholine | High conversion and selectivity for N-alkylation. | researchgate.net |

| Benzyl Alcohol | NiCuFeOx | Morpholine | Effective catalytic transformation via borrowing hydrogen methodology. | [1a] |

| Benzyl Chloride | Potassium Carbonate | 4-((1H-benzimidazol-2-yl)methyl)morpholine | Standard N-alkylation procedure for complex molecules. | mdpi.com |

Formation of the Morpholine Ring via Carboxylic Acid Derivatives as Precursors

The construction of the morpholine ring itself can be achieved through various cyclization strategies. Several methods utilize carboxylic acid derivatives as key precursors to build the heterocyclic core.

One common strategy involves the cyclization of N-substituted diethanolamine (B148213) derivatives. wikipedia.org A more direct approach to substituted morpholines starts from α-formyl carboxylates. acs.orgnih.gov In a reported synthesis, a base-catalyzed reaction between a tosyl-oxazetidine and an α-formyl carboxylate yields a morpholine hemiaminal, which can be further elaborated. acs.orgnih.gov This method allows for the concise and diastereoselective construction of highly decorated morpholines. acs.orgnih.gov

Another synthetic route involves the annulation of 1,2-amino alcohols with reagents like chloroacetyl chloride or related carboxylic ester derivatives. chemrxiv.org This process typically leads to the formation of a morpholinone intermediate after amide bond formation and subsequent cyclization. The morpholinone can then be reduced to the corresponding morpholine. chemrxiv.org The synthesis of morpholine cores from N-propargylamines represents another innovative approach. researchgate.net

The synthesis of morpholine derivatives has also been achieved starting from 4-chloro-benzonitrile, which is converted to 4-(morpholin-4-yl)benzoic acid. researchgate.net This indicates that the morpholine ring can be formed prior to the modification of the aromatic substituent into a carboxylic acid, which can then be converted to a carboxamide.

Synthesis of Chiral this compound and Stereoisomers

The presence of a stereocenter at the C2 position of the morpholine ring in this compound means that it can exist as a pair of enantiomers. The synthesis of a single enantiomer is often crucial for pharmaceutical applications, as different enantiomers can have distinct biological activities. nih.gov

Enantioselective Synthesis Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound directly. For morpholine derivatives, this can be achieved by using chiral starting materials, chiral catalysts, or chiral auxiliaries.

One approach involves the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates through a tandem one-pot reaction using hydroamination and asymmetric transfer hydrogenation with a Ruthenium catalyst. organic-chemistry.org Palladium-catalyzed enantioselective benzylation of azaarylmethyl amines has also been developed to create chiral amine derivatives with high enantiomeric excess. nsf.gov

An efficient enantioselective synthesis of a key intermediate for CCR2 antagonists, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was achieved using an iodolactamization as the key step. nih.gov While not directly a morpholine synthesis, the principles of using intramolecular cyclization to set stereocenters are applicable.

A practical synthesis of a chiral morpholine derivative, (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, was developed for a drug candidate. researchgate.net This synthesis highlights the industrial relevance of obtaining single enantiomers of complex morpholine structures.

Enzyme-Catalyzed Kinetic Resolution Techniques

Kinetic resolution is a powerful technique for separating a racemic mixture into its constituent enantiomers. nih.gov This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, often an enzyme. The process can yield one enantiomer as the unreacted starting material and the other as the product, both with high enantiomeric purity. nih.gov

Dynamic kinetic resolution (DKR) is an advancement where the less reactive enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. mdpi.com This has been applied to the synthesis of chiral α-amino acid derivatives through the alcoholysis of azlactones. mdpi.com

The catalytic kinetic resolution of disubstituted piperidines has been achieved with high selectivity factors using chiral hydroxamic acids and N-heterocyclic carbene (NHC) catalysts. nih.gov Such methodologies for resolving chiral cyclic amines could potentially be adapted for the kinetic resolution of racemic 2-carboxamido-morpholine derivatives.

Stereochemical Control in Ring Closure Reactions

The formation of the morpholine ring with specific stereochemistry at the C-2 position, which bears the carboxamide group, is a key challenge. Several strategies have been developed to control the stereochemical outcome of the cyclization reaction.

One effective method involves the intramolecular SN2 reaction of an amino alcohol derivative . For instance, starting from an enantiomerically pure amino alcohol, a four-step synthesis can yield cis-3,5-disubstituted morpholines. A key step in this sequence is a Palladium-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide. This approach generates the morpholine products as single stereoisomers in moderate to good yields. The relative stereochemistry of the final product is consistent with a syn-aminopalladation of the alkene through a boat-like transition state.

Another strategy for achieving stereoselectivity is through the ring-opening of activated small rings . A highly regio- and stereoselective synthesis of substituted morpholines can be achieved through the SN2-type ring opening of activated aziridines with haloalcohols, followed by a base-mediated intramolecular ring closure of the resulting haloalkoxy amine. researchgate.net Similarly, the reaction of enantiopure epoxides with amino alcohols can lead to enantio- and diastereoselective syntheses of trans-2,5-disubstituted morpholine derivatives. This method addresses the challenge of regioselective hydroxyl activation and subsequent ring closure.

Furthermore, diastereoselective and diastereoconvergent syntheses of 2- and 3-substituted morpholines have been reported starting from 2-tosyl-1,2-oxazetidine and α-formyl carboxylates. Base catalysis promotes a cascade sequence involving the ring opening of the oxazetidine followed by a spontaneous ring closure to yield morpholine hemiaminals with controlled stereochemistry. The observed diastereoselectivity is influenced by the avoidance of pseudo A(1,3) strain and the anomeric effect of the oxygen atoms.

A summary of stereochemical outcomes in morpholine synthesis is presented in the table below.

| Starting Material(s) | Key Reaction Step | Stereochemical Outcome | Reference |

| Enantiopure Amino Alcohols and Aryl/Alkenyl Bromides | Pd-catalyzed Carboamination | Single Stereoisomers (cis-3,5-disubstituted) | |

| Activated Aziridines and Haloalcohols | SN2 Ring Opening and Intramolecular Cyclization | Highly Regio- and Stereoselective | researchgate.net |

| 2-Tosyl-1,2-oxazetidine and α-Formyl Carboxylates | Base-Catalyzed Cascade Ring Opening/Closure | Diastereoselective and Diastereoconvergent |

Optimization of Reaction Conditions and Yields in Synthetic Procedures

Catalyst Selection and Solvent Effects

The choice of catalyst is crucial for both the ring-formation and functional group installation steps.

For the N-benzylation of the morpholine nitrogen, direct alkylation of morpholine-2-carboxylic acid with benzyl bromide or chloride is a common method. This reaction is typically performed under basic conditions using bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724). cymitquimica.com Alternatively, N-alkylation of morpholines with benzyl alcohols can be achieved using various metal catalysts, including NiCuFeOx catalysts. youtube.com

In the amidation step , where the carboxylic acid is converted to a carboxamide, a variety of coupling reagents are employed. Common choices include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA). Other effective reagents include O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). The selection of the coupling reagent and solvent can significantly impact the reaction efficiency and minimize side reactions. For instance, the amidation of a morpholine carboxylic acid derivative with benzylamine (B48309) has been successfully carried out using TBTU and DIPEA in DMF. nih.gov Boric acid has also been explored as a green and inexpensive catalyst for direct amidation reactions. orgsyn.orgorgsyn.org

The solvent plays a critical role in solubilizing reactants, influencing reaction rates, and in some cases, determining the reaction pathway. For instance, in the Pd-catalyzed carboamination for morpholine synthesis, toluene (B28343) is a suitable solvent. For amidation reactions, polar aprotic solvents like DMF or dichloromethane (B109758) (DCM) are frequently used. nih.gov

The following table summarizes the influence of different catalysts and solvents on key synthetic steps.

| Reaction Step | Catalyst | Solvent | Typical Yield | Reference |

| N-Benzylation | K₂CO₃ or NaH | DMF or Acetonitrile | - | cymitquimica.com |

| N-Alkylation with Benzyl Alcohol | NiCuFeOx | - | - | youtube.com |

| Amidation | TBTU/DIPEA | DMF | 33.5% | nih.gov |

| Amidation | EDC/HOBt/DMAP | CH₂Cl₂ | 28-84% | nih.gov |

| Amidation | Boric Acid | Toluene (reflux) | High | orgsyn.orgorgsyn.org |

Temperature, Stoichiometry, and pH Optimization

Temperature is a critical parameter that needs to be carefully controlled. N-benzylation reactions are often carried out at elevated temperatures, typically between 60-80°C, to ensure a reasonable reaction rate. cymitquimica.com Amidation reactions using coupling reagents are generally performed at room temperature to minimize side reactions and prevent racemization if chiral centers are present. nih.gov

The stoichiometry of the reactants must be precisely controlled to maximize the yield of the desired product and minimize the formation of byproducts. In amidation reactions, a slight excess of the amine and coupling reagents is often used to ensure complete conversion of the carboxylic acid. nih.gov

pH control is particularly important in reactions involving amino acids or their derivatives. During the N-benzylation of morpholine-2-carboxylic acid, a basic pH is required to deprotonate the morpholine nitrogen, making it nucleophilic. cymitquimica.com In contrast, some ring-closure reactions may be promoted by acidic conditions. The pH can also influence the stability of intermediates and the final product.

Purification and Isolation Methodologies for Synthetic Intermediates and Final Products

The purification and isolation of intermediates and the final this compound are essential to obtain a compound of high purity. A combination of techniques is typically employed.

Chromatography is a fundamental technique for the purification of morpholine derivatives. Column chromatography using silica (B1680970) gel is widely used to separate the desired product from unreacted starting materials and byproducts. The choice of eluent system, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or ethyl acetate) and a more polar solvent (e.g., methanol (B129727) or chloroform), is optimized to achieve good separation. nih.gov For chiral compounds, chiral chromatography using a chiral stationary phase (CSP) is the method of choice for separating enantiomers. masterorganicchemistry.com

Crystallization is another powerful purification technique, particularly for solid compounds. Recrystallization from a suitable solvent or solvent mixture can significantly enhance the purity of the final product and its intermediates. Solvents such as ethyl acetate, methanol, or ethanol (B145695) are commonly used.

Extraction is a standard work-up procedure to separate the product from the reaction mixture. After quenching the reaction, the product is typically extracted into an organic solvent. The organic layer is then washed with aqueous solutions (e.g., water, brine, or dilute acid/base) to remove inorganic salts and other water-soluble impurities before being dried and concentrated. nih.gov

The hydrochloride salt of morpholine derivatives is often prepared to facilitate purification and improve the stability of the compound. This is typically achieved by treating the free base with hydrochloric acid.

The following table outlines common purification methods for morpholine derivatives.

| Purification Method | Description | Application |

| Column Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel). | Purification of intermediates and the final product. |

| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase. | Resolution of racemic mixtures to obtain enantiomerically pure compounds. masterorganicchemistry.com |

| Crystallization | Purification based on differences in solubility. | Final purification of solid products and intermediates. |

| Extraction | Separation based on differential solubility in immiscible liquids. | Initial work-up to separate the product from the reaction mixture. nih.gov |

| Salt Formation | Conversion to a salt (e.g., hydrochloride) to improve stability and facilitate purification. | Isolation and handling of the final product. |

Biological Activity and Pharmacological Research of 4 Benzylmorpholine 2 Carboxamide and Analogues

Investigation of Targeted Therapeutic Areas and Potential Clinical Applications

Antineoplastic and Anticancer Properties of Morpholine-Benzophenone Conjugates

Inhibition of Cancer Cell Proliferation and Tumor Progression

Morpholine (B109124) derivatives have emerged as a promising class of compounds in anticancer research, targeting various signaling pathways that are crucial for cell proliferation and tumor growth. eurekaselect.com Research has demonstrated that these compounds can induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cell lines. nih.govnih.gov

A series of morpholine-substituted quinazoline (B50416) derivatives were synthesized and evaluated for their cytotoxic potential against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cancer cell lines. nih.gov Notably, compounds designated as AK-3 and AK-10 from this series showed significant cytotoxic activity. nih.gov Mechanistic studies revealed that these compounds halt cell proliferation during the G1 phase of the cell cycle and induce apoptosis. nih.gov

Similarly, novel pyrimidine-morpholine hybrids have been designed and tested for their antiproliferative activity against SW480 (colon adenocarcinoma) and MCF-7 cell lines. nih.gov One compound, 2g , was particularly potent against the SW480 cell line and was also found to induce apoptosis in these cells. nih.gov Another study on morpholine-substituted tetrahydroquinoline derivatives identified a compound, 10e , with exceptional activity against A549 cells, surpassing the efficacy of standard chemotherapeutic agents. mdpi.com

The antiproliferative effects of these morpholine derivatives are often evaluated using the MTT assay, which measures cell viability. nih.govresearchgate.net The results are typically expressed as IC50 values, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Cytotoxic Activity of Selected Morpholine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| AK-3 | A549 | 10.38 ± 0.27 | nih.gov |

| AK-3 | MCF-7 | 6.44 ± 0.29 | nih.gov |

| AK-3 | SHSY-5Y | 9.54 ± 0.15 | nih.gov |

| AK-10 | A549 | 8.55 ± 0.67 | nih.gov |

| AK-10 | MCF-7 | 3.15 ± 0.23 | nih.gov |

| AK-10 | SHSY-5Y | 3.36 ± 0.29 | nih.gov |

| 2g | SW480 | 5.10 ± 2.12 | nih.gov |

| 2g | MCF-7 | 19.60 ± 1.13 | nih.gov |

| 10e | A549 | 0.033 ± 0.003 | mdpi.com |

Antimicrobial Activity of Related Morpholine Derivatives

The morpholine nucleus is a key component in several antimicrobial agents. nih.govasianpubs.org Morpholine derivatives have demonstrated efficacy against a range of pathogenic bacteria and fungi. asianpubs.orgresearchgate.net

One study investigated the antimicrobial properties of newly synthesized morpholine and piperidine (B6355638) derivatives and found them to be effective against pathogenic bacteria such as Acinetobacter baumannii, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus. asianpubs.org Another research effort synthesized new piperazine (B1678402) and morpholine derivatives and evaluated their inhibitory activity against twenty-nine Gram-positive and Gram-negative bacteria. scilit.com The results indicated that these compounds possess significant antimicrobial activity, suggesting their potential as new antimicrobial agents. scilit.com

The antimicrobial activity of these compounds is often determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. nih.gov For instance, while 4-(Phenylsulfonyl) morpholine itself showed a high MIC (≥1024 μg/mL) against all tested bacterial and fungal strains, it demonstrated a synergistic effect when combined with aminoglycoside antibiotics like amikacin (B45834) and gentamicin, lowering their MICs against Gram-negative strains. nih.gov

Morpholine derivatives can exert their antifungal effects by inhibiting sterol biosynthesis, a pathway crucial for fungal cell membrane integrity. nih.gov Specifically, they can block the enzymes C-14 sterol reductase and C-8 sterol isomerase. nih.gov

Enzyme Inhibition Studies (e.g., Kinases, Metalloproteinases)

The morpholine scaffold is present in numerous enzyme inhibitors, highlighting its importance in drug design. researchgate.net Morpholine-containing compounds have been shown to inhibit a variety of enzymes, including kinases, which are critical in cell signaling pathways, and metalloproteinases. researchgate.neteurekaselect.com

Kinase Inhibition: Many morpholine derivatives have been developed as potent inhibitors of protein kinases, which play a central role in cancer progression. eurekaselect.com For example, morpholine-substituted diphenylpyrimidine derivatives have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase. researchgate.net These compounds have shown improved activity against gefitinib-resistant non-small cell lung cancer (NSCLC) cells. researchgate.net Similarly, morpholine-substituted tetrahydroquinoline derivatives have been identified as potential inhibitors of mTOR, another key kinase in cancer cell growth and survival. mdpi.com The inhibitory activity of these compounds is often determined through in vitro kinase assays, with results reported as IC50 values.

Other Enzyme Inhibition: Morpholine derivatives have also been investigated as inhibitors of other enzymes. For instance, novel N-methylmorpholine-substituted benzimidazolium salts have shown potential as α-glucosidase inhibitors, which are relevant in the management of diabetes. mdpi.com Some of these compounds exhibited better α-glucosidase inhibition than the standard drug, acarbose. mdpi.com Additionally, morpholine derivatives have been explored as inhibitors of carbonic anhydrase and hypoxia-inducible factor-1 (HIF-1), both of which are implicated in tumor biology. nih.gov

Antimalarial Activity of Benzylmorpholine-Containing Scaffolds

The benzylmorpholine scaffold has been incorporated into the design of new antimalarial agents. monash.eduresearchgate.net A series of aryl carboxamide and benzylamino dispiro 1,2,4,5-tetraoxane analogues containing a benzylmorpholine moiety have been synthesized and evaluated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. monash.edunih.govlstmed.ac.uk

From this series, compounds with in vitro IC50 values as low as 0.84 nM were identified. nih.govlstmed.ac.uk One particular analogue, designated N205 , was selected for further studies based on its stability in blood and in vitro microsomal stability. monash.edunih.gov In vivo efficacy studies in mouse models of malaria demonstrated that 4-benzylamino derivatives have excellent antimalarial profiles. monash.edu For instance, N205 (as a mesylate salt) showed a 99.3% reduction in parasitemia in P. berghei-infected mice at a dose of 30 mg/kg. researchgate.net

The structure-activity relationship (SAR) studies indicated that the morpholine ring is crucial for the antimalarial activity, as its replacement with an azetidine-3-amine group led to a decrease in activity. researchgate.net

Monoamine Reuptake Inhibition of Stereoisomeric Morpholine Analogues

Monoamine reuptake inhibitors are a class of drugs that function by blocking the reabsorption of monoamine neurotransmitters (serotonin, norepinephrine (B1679862), and dopamine) in the brain. wikipedia.org This action increases the levels of these neurotransmitters in the synaptic cleft, which is beneficial in treating various central nervous system disorders, including depression. wikipedia.orggoogle.com

Morpholine analogues have been investigated for their potential as monoamine reuptake inhibitors. google.com The stereochemistry of these analogues can significantly influence their inhibitory activity and selectivity for the different monoamine transporters (SERT, NET, and DAT). nih.gov For example, studies on isoquinoline (B145761) alkaloids, which can be considered structural analogues of certain morpholine derivatives, have shown stereoselective inhibition of monoamine oxidase (MAO), an enzyme involved in the breakdown of monoamine neurotransmitters. nih.gov Specifically, the R enantiomers of the tested compounds showed competitive inhibition of MAO-A. nih.gov

More directly, a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against MAO-A and MAO-B. nih.govmdpi.com Several of these compounds demonstrated good inhibitory activity against both MAO-A and MAO-B, while others showed selective inhibition of MAO-A. nih.govmdpi.com

In Vitro and In Vivo Pharmacological Evaluation Methodologies

The pharmacological evaluation of compounds like 4-benzylmorpholine-2-carboxamide and its analogues involves a range of in vitro and in vivo assays to determine their biological activity and potential therapeutic effects.

Cell-based assays are fundamental tools in the initial stages of drug discovery to assess the effects of a compound on cellular functions. pharmaron.com

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to measure cell viability and proliferation. nih.govresearchgate.net Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product, which can be quantified spectrophotometrically. This assay is widely used to determine the IC50 values of anticancer compounds. nih.gov

Trypan Blue Assay: The trypan blue exclusion assay is used to differentiate viable from non-viable cells. Viable cells have intact cell membranes that exclude the blue dye, while non-viable cells with compromised membranes take up the dye and appear blue. This method provides a straightforward count of live and dead cells in a population.

LDH Leakage Assay: The lactate (B86563) dehydrogenase (LDH) leakage assay is another method to assess cell viability by measuring membrane integrity. LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The amount of LDH in the medium is proportional to the number of dead cells.

These assays, often conducted in multi-well plates for high-throughput screening, provide crucial preliminary data on the cytotoxic or cytostatic effects of the tested compounds. pharmaron.com

Apoptosis Induction Assays (e.g., Caspase Activation)

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Carboxamide-based pyrazoline analogues have been synthesized and evaluated for their potential to induce apoptosis in cancer cells. In one study, a series of carbothioamide/carboxamide-based pyrazoline analogues were investigated for their cytotoxic and apoptotic effects on A549 lung adenocarcinoma and HeLa cervical cancer cell lines. nih.gov

The study utilized the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀) and flow cytometry to analyze cell death. The results indicated that several of the synthesized analogues induced significant cell death compared to the control. For example, compound 3a led to 25.86% cell death, and compound 3h resulted in 20.60% cell death in A549 cells, compared to 11.41% in the untreated control. nih.gov These findings suggest that the cytotoxic effects of these carboxamide analogues are, at least in part, mediated by the induction of apoptosis. nih.gov

Staurosporine (B1682477), a well-known inducer of apoptosis, was used as a positive control in these assays. nih.gov The comparison of the apoptotic activity of the test compounds with staurosporine helps to benchmark their efficacy. The data suggests that these carboxamide-based pyrazoline analogues could serve as a scaffold for the development of new apoptosis-inducing anticancer agents. nih.gov

| Compound | Target Cell Line | IC₅₀ (µM) |

|---|---|---|

| Carbothioamide/carboxamide-based pyrazoline analog (1) | MCF-7 (Breast Cancer) | 0.08 |

| Pyrazoline derivative (2) | HeLa (Cervical Cancer) | 0.21 |

| Pyrazoline derivative (3) | HeLa (Cervical Cancer) | 0.25 |

| Compound 3a | A549 (Lung Cancer) | Data Not Available in Text |

| Compound 3h | A549 (Lung Cancer) | Data Not Available in Text |

Angiogenesis Inhibition Assays (e.g., VEGF Down-regulation)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The inhibition of angiogenesis is a promising strategy for cancer therapy. A novel carbothioamide derivative, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide , was evaluated for its anti-angiogenic properties using a rat aorta angiogenesis assay. waocp.org

The study demonstrated that this compound exhibited significant anti-angiogenic activity, with an IC₅₀ value of 56.9 µg/mL. waocp.org Furthermore, the compound was assessed for its anti-proliferative effect on Human Umbilical Vein Endothelial Cells (HUVECs), which are crucial for the process of angiogenesis. The results showed that the compound inhibited HUVEC proliferation with an IC₅₀ of 76.3 µg/mL. waocp.org This suggests that the anti-angiogenic effect may be linked to its ability to suppress the proliferation of endothelial cells. waocp.org

Another class of compounds, baicalein (B1667712) derivatives, have also been investigated for their anti-angiogenic effects. nih.gov One such derivative, compound 42 , showed potent in vivo anti-angiogenic activity in a transgenic zebrafish model and inhibited HUVEC proliferation, migration, and tube formation in vitro. nih.gov While not direct analogues of this compound, these findings highlight the potential of various chemical scaffolds to inhibit angiogenesis.

| Compound | Assay | IC₅₀ |

|---|---|---|

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | Rat Aorta Angiogenesis Assay | 56.9 µg/mL |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | HUVEC Proliferation Assay | 76.3 µg/mL |

| Compound 42 (Baicalein derivative) | HUVEC Proliferation Assay | Data Not Available in Text |

Mechanistic Investigations of Biological Action of 4 Benzylmorpholine 2 Carboxamide

Structure-Activity Relationship (SAR) Studies for 4-Benzylmorpholine-2-carboxamide and Analogues

Comprehensive SAR studies specifically centered on this compound are not readily found in peer-reviewed publications. The morpholine (B109124) ring is known to be a versatile scaffold in drug discovery, often used to improve the pharmacokinetic properties of a molecule. mdpi.comnih.gov General SAR principles for morpholine-containing compounds suggest that modifications to the substituents can significantly impact biological activity. bohrium.com

Influence of Substituent Modifications on Potency and Selectivity

Specific data detailing how modifications to the benzyl (B1604629) group or the carboxamide moiety of this compound affect its potency and selectivity is not available in the public record. However, broader studies on morpholine carboxamides and related structures provide some general insights.

For instance, in series of other morpholine-based compounds, alterations to aromatic substituents have been shown to drastically alter receptor affinity and selectivity. For example, in a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide analogs, which share a carboxamide linker, modifications to the aromatic ring and the N-alkyl group led to significant changes in muscarinic receptor antagonist activity. nih.gov It is plausible that similar modifications to the benzyl group of this compound (e.g., addition of electron-withdrawing or -donating groups, or altering its position) would modulate its biological activity.

Patent documents list this compound among a series of compounds as prokineticin receptor antagonists, indicating its potential in this area. google.comnih.gov These patents cover a wide range of analogs with variations in the N-substituent of the morpholine ring, suggesting that this position is a key point for modification to tune activity. The documents state that preferred compounds generally have an IC50 of less than 1 µM for antagonizing the prokineticin receptor, though specific values for this compound are not provided. google.com

Table 1: General SAR Inferences for Morpholine Carboxamide Analogues

| Structural Moiety | General Observation from Analogous Series | Potential Impact on this compound |

| Benzyl Group | Substitution on the phenyl ring can modulate potency and selectivity. | Introduction of substituents on the phenyl ring could alter binding affinity and receptor selectivity. |

| Morpholine Ring | The nitrogen atom is a key point for substitution to influence activity. | Modifications to the benzyl group at the N-4 position are likely to be critical for activity. |

| Carboxamide Linker | The orientation and rigidity of this group are often crucial for interaction with biological targets. | Altering the conformation of the carboxamide may impact receptor binding. |

Stereochemical Dependence of Biological Activity and Receptor Interactions

The stereochemistry of drug molecules is a critical determinant of their biological activity, influencing how they interact with chiral biological targets like receptors and enzymes. This compound possesses a chiral center at the C-2 position of the morpholine ring, meaning it can exist as (R) and (S) enantiomers.

A doctoral thesis mentions the synthesis of (S)-4-benzylmorpholine-2-carboxamide as part of a study on opioid receptor modulators. bohrium.com This indicates an interest in the specific stereoisomers of this compound. However, the thesis does not provide a direct comparison of the biological activity of the (S)-enantiomer versus the (R)-enantiomer or the racemic mixture.

Studies on other chiral morpholine derivatives have demonstrated significant differences in the biological activity of their stereoisomers. For example, the stereoselective synthesis of various morpholine and thiomorpholine-3-carboxylic acid derivatives has been explored to investigate the impact of stereochemistry on their properties. nih.gov It is highly probable that the (R) and (S) enantiomers of this compound would exhibit different potencies, selectivities, or even different pharmacological profiles at their biological target(s).

Pharmacophore Development from SAR Data

A pharmacophore model is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. The development of a robust pharmacophore model relies on extensive SAR data from a series of active and inactive compounds.

Given the lack of detailed public SAR data for this compound and its close analogs, a specific pharmacophore model derived from this compound is not available. However, the general features of morpholine-containing compounds have been incorporated into broader pharmacophore models. The morpholine ring itself is often considered a key pharmacophoric element, providing a hydrogen bond acceptor (the oxygen atom) and a basic nitrogen atom that can be protonated, along with a defined three-dimensional shape. mdpi.come3s-conferences.org

In the context of prokineticin receptor antagonists, it is known that small non-peptide antagonists bind to an orthosteric transmembrane binding pocket. nih.gov A potential pharmacophore for antagonists at this receptor would likely include features that can interact with this pocket. For this compound, these features would hypothetically include:

An aromatic feature (the benzyl group).

A hydrogen bond acceptor (the morpholine oxygen and/or the carboxamide oxygen).

A hydrogen bond donor (the carboxamide NH).

A defined spatial arrangement of these features dictated by the morpholine scaffold.

Without concrete SAR data, any proposed pharmacophore remains speculative.

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Analysis for Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR provide information on the chemical environment of the individual atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 4-Benzylmorpholine-2-carboxamide, the carbonyl carbon of the amide group would be expected to appear significantly downfield, typically in the range of δ 170-175 ppm. The aromatic carbons of the benzyl (B1604629) group would show signals between δ 125-140 ppm. The carbons of the morpholine (B109124) ring and the benzylic carbon would resonate in the upfield region, generally between δ 45-70 ppm.

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 170-175 |

| Aromatic (Quaternary) | 135-140 |

| Aromatic (CH) | 125-130 |

| Morpholine (O-CH₂) | 65-70 |

| Morpholine (N-CH₂) | 50-55 |

| Morpholine (CH) | 55-60 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amide and other functional groups. Key expected absorptions include N-H stretching vibrations for the primary amide at approximately 3350 and 3180 cm⁻¹, a strong C=O stretching vibration (Amide I band) around 1650-1680 cm⁻¹, and an N-H bending vibration (Amide II band) near 1620 cm⁻¹. The C-O-C stretching of the morpholine ether linkage would likely appear in the 1100-1120 cm⁻¹ region. Aromatic C-H stretching would be observed above 3000 cm⁻¹, while aliphatic C-H stretching would be seen just below 3000 cm⁻¹.

Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretch | 3350 and 3180 |

| Amide (C=O) | Stretch (Amide I) | 1650-1680 |

| Amide (N-H) | Bend (Amide II) | ~1620 |

| Ether (C-O-C) | Stretch | 1100-1120 |

| Aromatic C-H | Stretch | >3000 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₁₂H₁₆N₂O₂), the calculated monoisotopic mass is approximately 220.1212 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 220. A prominent fragment would likely be the loss of the carboxamide group (-CONH₂) resulting in a peak at m/z 176. Another characteristic fragmentation would be the cleavage of the benzyl group, leading to a stable benzyl cation at m/z 91.

High-Resolution Mass Spectrometry (HRMS) provides a very precise mass measurement of the parent ion, often to within a few parts per million. This high accuracy allows for the unambiguous determination of the elemental composition of the molecule, confirming the molecular formula.

Chromatographic Techniques for Purity Assessment and Enantiomeric Separation

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the isolation of specific isomers.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. rsc.orgresearchgate.net This technique is highly sensitive and selective, making it ideal for analyzing complex mixtures and quantifying compounds at low concentrations. wuxiapptec.com For the analysis of this compound, a reversed-phase LC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water (often with an acidic modifier like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The mass spectrometer would be set to monitor for the m/z of the target compound and its characteristic fragments. LC-MS is also a valuable tool in the development of chiral separation methods. osti.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment in pharmaceutical and chemical research. helixchrom.comijpsdronline.com A gradient HPLC method, where the composition of the mobile phase is changed over time, would be used to separate this compound from any starting materials, by-products, or degradation products. The purity of the sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram.

Since this compound possesses a chiral center at the C2 position of the morpholine ring, it can exist as a pair of enantiomers. The separation of these enantiomers is crucial as they may exhibit different biological activities. Chiral HPLC, using a chiral stationary phase (CSP), is the most common method for separating enantiomers. mdpi.comamericanpharmaceuticalreview.comunife.it Polysaccharide-based CSPs are often effective for the separation of a wide range of chiral compounds. The development of a chiral HPLC method would involve screening different chiral columns and mobile phase compositions to achieve baseline separation of the two enantiomers.

Illustrative HPLC Method Parameters for Purity and Chiral Analysis

| Parameter | Purity Analysis (Reversed-Phase) | Chiral Separation |

| Column | C18, 4.6 x 150 mm, 5 µm | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Isocratic mixture of n-Hexane and Isopropanol |

| Gradient/Isocratic | Gradient elution | Isocratic elution |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | Controlled (e.g., 25 °C) |

Supercritical Fluid Chromatography (SFC) for Regioisomer Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of complex mixtures, including regioisomers, which possess the same molecular formula but differ in the spatial arrangement of substituents. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orgteledynelabs.com This state, achieved at or above the fluid's critical temperature and pressure, imparts properties of both a liquid and a gas, offering high diffusivity and low viscosity for efficient and rapid separations. wikipedia.orgteledynelabs.com

In the context of this compound derivatives, SFC is particularly advantageous for separating regioisomers that may be formed during synthesis. For instance, the position of substituents on the benzyl ring or the morpholine core can lead to different isomers with potentially distinct biological activities and physicochemical properties.

The separation in SFC is influenced by several factors, including the choice of stationary phase, the composition of the mobile phase (often modified with a small amount of an organic solvent like methanol), temperature, and pressure. wikipedia.org Chiral stationary phases are frequently employed in SFC to resolve enantiomers, a specific type of stereoisomer. nih.gov For regioisomers, which are diastereomers, achiral stationary phases are typically used.

Illustrative SFC Method for Regioisomer Separation:

To illustrate the application of SFC for the separation of regioisomers of a hypothetical substituted this compound, a potential method is outlined in the data table below. This table presents a set of experimental conditions that could be optimized for such a separation.

| Parameter | Condition |

| Instrument | Analytical SFC System |

| Column | 2-Ethylpyridine (B127773), 3.0 x 100 mm, 3 µm |

| Mobile Phase A | Supercritical CO2 |

| Mobile Phase B | Methanol with 0.1% Isopropylamine |

| Gradient | 5% to 40% B over 5 minutes |

| Flow Rate | 2.5 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40 °C |

| Detection | UV at 254 nm |

| Hypothetical Retention Time (Regioisomer 1) | 3.2 min |

| Hypothetical Retention Time (Regioisomer 2) | 3.8 min |

This interactive table demonstrates a typical set of parameters for an SFC method. The choice of a polar stationary phase like 2-ethylpyridine and a basic additive in the co-solvent can be crucial for achieving good peak shape and resolution for amine-containing compounds like morpholine derivatives.

Advanced Biophysical Techniques for Ligand-Target Interaction Studies

Understanding the interaction between a ligand, such as this compound, and its biological target is fundamental in drug discovery and development. Advanced biophysical techniques provide quantitative and qualitative insights into these interactions, including binding affinity, kinetics, and thermodynamics. researchgate.net

Several powerful techniques can be employed to characterize the binding of this compound to a putative protein target:

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the surface. It provides real-time data on the association and dissociation of the ligand-target complex, allowing for the determination of kinetic parameters (k_on, k_off) and the dissociation constant (K_D).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change associated with a binding event. By titrating the ligand into a solution containing the protein, a binding isotherm can be generated. Fitting this data provides the dissociation constant (K_D), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding, offering a complete thermodynamic profile of the interaction. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide detailed information about ligand-target interactions at an atomic level. Techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping can identify the specific parts of the ligand that are in close contact with the protein and map the binding site on the protein surface, respectively.

MicroScale Thermophoresis (MST): MST measures the directed movement of molecules in a microscopic temperature gradient. researchgate.net This movement is sensitive to changes in size, charge, and solvation shell, all of which can be altered upon ligand binding. researchgate.net It is a powerful technique for quantifying binding affinity in solution with low sample consumption. researchgate.net

Illustrative Biophysical Data for Ligand-Target Interaction:

The following interactive data table summarizes hypothetical results that could be obtained from various biophysical techniques for the interaction of this compound with a hypothetical protein target.

| Technique | Parameter Measured | Hypothetical Value |

| Surface Plasmon Resonance (SPR) | Dissociation Constant (K_D) | 500 nM |

| Association Rate (k_on) | 1.5 x 10^5 M⁻¹s⁻¹ | |

| Dissociation Rate (k_off) | 7.5 x 10⁻² s⁻¹ | |

| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (K_D) | 600 nM |

| Enthalpy (ΔH) | -8.5 kcal/mol | |

| Entropy (ΔS) | +2.1 cal/mol·K | |

| Nuclear Magnetic Resonance (NMR) | Binding Site Residues | Trp88, Phe102, Leu121 |

| MicroScale Thermophoresis (MST) | Dissociation Constant (K_D) | 550 nM |

These data provide a comprehensive picture of the binding event. The consistent K_D values across different techniques would lend confidence to the measured affinity. The thermodynamic data from ITC indicates an enthalpy-driven binding process, while NMR provides crucial structural information about the binding mode.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is pivotal in drug design for understanding how a ligand, such as 4-Benzylmorpholine-2-carboxamide, might interact with a biological target, typically a protein.

While specific docking studies for this compound are not widely published, research on closely related analogues provides significant insights. For instance, a study involving the structural evolution of bifunctional opioid receptor peptidomimetics included the synthesis of (S)-4-benzylmorpholine-2-carboxamide. nih.gov The research performed molecular docking of a very similar analogue at the mu-opioid receptor (MOR) and delta-opioid receptor (DOR). nih.gov

The docking simulations for this analogue revealed key potential interactions driven by the core pharmacophore, which is also present in this compound. At the mu-opioid receptor, the aromatic ring of the benzyl (B1604629) group is predicted to form interactions with a tryptophan residue (Trp133), while the tertiary amine of the morpholine (B109124) ring may interact with an asparagine residue (Asn127). nih.gov Similarly, at the delta-opioid receptor, the aromatic ring appears to interact with a tryptophan residue (Trp114). nih.gov These predicted interactions are crucial for understanding the potential mechanism of action and for guiding the design of more potent and selective ligands.

Table 1: Predicted Ligand-Protein Interactions for a this compound Analogue

| Receptor | Interacting Residue | Potential Interaction Type |

|---|---|---|

| Mu-Opioid Receptor (MOR) | Trp133 | Aromatic |

| Mu-Opioid Receptor (MOR) | Asn127 | Hydrogen Bond/Polar |

This data is based on docking studies of a close analogue of this compound as described in the cited dissertation. nih.gov

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

Molecular dynamics (MD) simulations offer a more dynamic picture of ligand-protein interactions. By simulating the movements of atoms and molecules over time, MD can assess the stability of a docked complex and analyze the conformational changes that may occur upon binding.

Currently, there are no specific molecular dynamics simulation studies published for this compound itself. However, the general methodology is well-established. For related compounds, such as other morpholine derivatives, MD simulations have been used to confirm the stability of ligand-protein complexes predicted by docking. mdpi.com These simulations typically run for nanoseconds to microseconds, tracking metrics like the root-mean-square deviation (RMSD) of the protein and ligand to ensure the complex remains stable. mdpi.com Such a study on this compound would be invaluable for validating the docking predictions and understanding the flexibility of the benzyl and carboxamide groups within a receptor's binding pocket.

Quantum Chemical Calculations for Reactivity and Reaction Pathway Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) can predict molecular geometries, charge distributions, and reactivity indices.

Pharmacophore Modeling and Virtual Screening for Novel Analogues

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used as a 3D query to search large chemical databases for other molecules with similar features, a process known as virtual screening.

A specific pharmacophore model based on this compound has not been published. However, ligand-based pharmacophore models have been developed for various targets, including opioid receptors, using libraries of active compounds that include morphinan (B1239233) derivatives. nih.gov A typical pharmacophore model for an opioid ligand might include a positive ionizable feature, an aromatic ring, and hydrogen bond acceptors. nih.gov Given its structure, this compound possesses features—the aromatic benzyl group, the morpholine nitrogen (which can be protonated), and the carboxamide group (with hydrogen bond donor and acceptor capabilities)—that would be key components in constructing such a model for the discovery of novel analogues.

In Silico Prediction of Biological Activity and ADMET Properties

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, as well as their potential biological activities. These predictions are crucial for prioritizing compounds for further development.

While a dedicated in silico ADMET and activity profile for this compound is not publicly documented, numerous studies demonstrate the application of these predictive models to morpholine-containing compounds and other small molecules. nih.govnih.gov These tools use quantitative structure-activity relationship (QSAR) models and comparisons to databases of known compounds to predict properties like oral bioavailability, blood-brain barrier permeability, potential for metabolism by cytochrome P450 enzymes, and various toxicity endpoints. researchgate.net Applying such predictive tools to this compound would provide a valuable initial assessment of its drug-like properties.

Table 2: Common In Silico Tools for ADMET Prediction

| Property | Example Software/Web Server |

|---|---|

| Absorption | SwissADME, pkCSM |

| Distribution | ProTox-II, SwissADME |

| Metabolism | MetaPrint2D-React, SOMP |

| Excretion | pkCSM |

Toxicological Research and Safety Profiling Mechanistic Focus

Mechanistic Toxicology Approaches for Adverse Outcome Pathway Elucidation

The development of an Adverse Outcome Pathway (AOP) provides a framework for understanding how a chemical stressor can lead to an adverse health effect through a series of causally linked key events. epa.govfiocruz.br An AOP begins with a molecular initiating event (MIE), such as a chemical binding to a receptor, and progresses through various biological levels to the final adverse outcome in an organism. epa.govnih.gov

Molecular and Cellular Mechanisms of Toxicity

To understand the toxicity of "4-Benzylmorpholine-2-carboxamide" at a molecular and cellular level, research would need to identify its specific interactions with biological molecules. This could involve studies to determine if the compound binds to proteins, disrupts cell signaling pathways, or causes damage to cellular organelles. For instance, studies on other morpholine (B109124) derivatives have investigated their effects on the central nervous system and their potential to inhibit enzymes like monoamine oxidase. nih.gov However, no such data is available for "this compound."

Integrative Frameworks Combining Omics Technologies (e.g., Transcriptomics, Metabolomics)

"Omics" technologies, such as transcriptomics (studying gene expression), proteomics (studying proteins), and metabolomics (studying metabolites), are powerful tools in modern toxicology. nih.gov An integrative approach using these technologies could reveal how "this compound" might alter cellular functions on a global scale. nih.gov This would involve exposing cells or organisms to the compound and then analyzing the resulting changes in gene activity, protein levels, and metabolic profiles to identify pathways affected by the compound. This type of comprehensive analysis is currently not available for "this compound."

Predictive Toxicology Methodologies and In Silico Risk Assessment

In the absence of experimental data, predictive toxicology and in silico (computer-based) methods can be used to estimate the potential for toxicity. nih.gov These methods use computational models, such as quantitative structure-activity relationship (QSAR) models, to predict a compound's properties and potential hazards based on its chemical structure. nih.govnih.gov Such an assessment for "this compound" would involve comparing its structure to those of known toxic compounds to identify potential structural alerts for toxicity. While general in silico tools exist, a specific and validated in silico risk assessment for this compound has not been published.

Pharmacovigilance Data Analysis for Post-Marketing Safety Signals and Emerging Risks

Pharmacovigilance involves the collection, detection, assessment, monitoring, and prevention of adverse effects with pharmaceutical products. nih.gov If "this compound" were a component of a marketed drug, pharmacovigilance databases like the FDA's Adverse Event Reporting System (FAERS) or the European EudraVigilance system could be analyzed for safety signals. nih.govfrontiersin.org This analysis would look for a disproportionately high reporting of specific adverse events in individuals exposed to the compound. nih.gov As there is no indication that "this compound" is an active pharmaceutical ingredient in any marketed product, no such pharmacovigilance data exists.

Environmental Fate and Biodegradation Research

Environmental Release Pathways and Distribution in Environmental Compartments

There is currently no specific information available detailing the manufacturing, use, or disposal of 4-Benzylmorpholine-2-carboxamide, which would be the primary sources of its release into the environment. As a synthetic compound, its release could potentially occur during production, formulation, or through the disposal of products containing it.

Once released, its distribution in the environment would be governed by its physicochemical properties, such as its water solubility, vapor pressure, and its tendency to adsorb to soil and sediment. Without experimental data on these properties for this compound, its partitioning behavior remains speculative.

Degradation Pathways and Transformation Product Identification

The persistence of a chemical in the environment is determined by its susceptibility to various degradation processes.

Hydrolysis is a key chemical degradation pathway in water. The this compound molecule contains a carboxamide functional group, which can be susceptible to hydrolysis under both acidic and basic conditions, breaking the amide bond to form a carboxylic acid and an amine. masterorganicchemistry.comlibretexts.orglibretexts.org The rate of this reaction is highly dependent on the pH of the water. masterorganicchemistry.comlibretexts.orglibretexts.org However, no specific pH-dependent stability studies for this compound have been found in the reviewed literature.

Table 1: General pH-Dependent Hydrolysis of Amides

| pH Condition | General Reactivity | Potential Products of this compound Hydrolysis |

| Acidic | Catalyzed hydrolysis | 4-Benzylmorpholine-2-carboxylic acid and ammonia |

| Neutral | Generally slow | Minimal hydrolysis expected |

| Basic | Catalyzed hydrolysis | A salt of 4-Benzylmorpholine-2-carboxylic acid and ammonia |

This table is based on general chemical principles of amide hydrolysis and does not represent specific experimental data for this compound.

Photolysis, or degradation by sunlight, is another important environmental fate process, particularly for chemicals present in surface waters or on soil surfaces. The presence of the benzyl (B1604629) group, an aromatic ring, in this compound suggests potential for photodegradation. nih.gov

Biotic degradation, or biodegradation, involves the breakdown of a chemical by microorganisms. This is often the most significant pathway for the removal of organic compounds from the environment. Studies on the biodegradation of the parent morpholine (B109124) ring have shown that it can be degraded by certain bacteria, such as Mycobacterium species. nih.govnih.gov The degradation often involves the cleavage of the morpholine ring. nih.gov However, the presence of the benzyl and carboxamide substituents on the morpholine ring in this compound would significantly influence its susceptibility to microbial attack, and no specific studies on its biodegradation are available.

Adsorption, Desorption, and Mobility Studies in Soil and Aquatic Systems

The mobility of a chemical in the environment, particularly its potential to leach into groundwater, is largely determined by its adsorption and desorption characteristics in soil and sediment. Aromatic amines and amides can interact with soil components through various mechanisms, including cation exchange and binding to organic matter. epa.govnih.gov The mobility of such compounds is influenced by soil properties like organic carbon content, clay content, and pH. epa.govnih.gov Without experimental data, such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), for this compound, its mobility cannot be accurately predicted.

Biodegradation Kinetics and Mechanisms in Aerobic and Anaerobic Conditions

Detailed studies on biodegradation would investigate the rate of breakdown (kinetics) and the specific biochemical pathways (mechanisms) under both oxygen-rich (aerobic) and oxygen-deficient (anaerobic) conditions. Aerobic degradation of aromatic compounds often involves the introduction of oxygen atoms to break the aromatic ring. ysu.edu Anaerobic degradation pathways are typically more complex. ysu.edu Research on the biodegradation of morpholine has identified some intermediates, but this cannot be directly extrapolated to the more complex structure of this compound. nih.gov

Bioaccumulation Potential in Ecological Systems

Bioaccumulation is the process by which a chemical builds up in an organism to a concentration higher than that in the surrounding environment. This is a key concern for persistent, fat-soluble compounds. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Kow). No experimental or estimated Kow value for this compound has been identified, and therefore its bioaccumulation potential is unknown.

Intellectual Property and Patent Landscape Analysis

Analysis of Patent Filings and Claims Related to 4-Benzylmorpholine-2-carboxamide and its Use

A thorough review of patent databases reveals a notable absence of patents that explicitly claim the chemical compound this compound. However, the patent landscape is significantly influenced by patents covering a broader genus of morpholine (B109124) derivatives, particularly those with applications as central nervous system (CNS) agents.

A key patent in this area is U.S. Patent No. 7,294,623 B2, which discloses a class of benzyl (B1604629) morpholine derivatives as inhibitors of serotonin (B10506) and norepinephrine (B1679862) reuptake. google.com While this patent does not specifically name this compound in its claims, it does describe a structurally similar intermediate, (+/−)-[4-Methoxyphenyl][(4-benzylmorpholin-2-yl]methanone, which is a ketone precursor to the amide. The claims of this patent are broad, covering compounds with a benzyl-substituted morpholine core and their use in treating a range of conditions, including depression, anxiety, and pain. google.com

Other patents in the broader field of morpholine derivatives describe their potential as norepinephrine reuptake inhibitors and their utility in treating various CNS disorders. google.comnih.gov These patents, while not directly claiming this compound, contribute to a crowded intellectual property space for compounds with a similar structural backbone and therapeutic target. The focus of these filings is often on the therapeutic application and the general structural class of compounds rather than individual chemical entities.

Future Research Directions and Emerging Applications

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Specificity

Future research will likely focus on the rational design and synthesis of next-generation analogues of 4-Benzylmorpholine-2-carboxamide to enhance their specificity and potency for various biological targets. This can be achieved through several strategies:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR of this compound analogues can provide valuable insights into the key structural features required for their biological activity. This involves the synthesis of a library of related compounds with modifications at different positions of the morpholine (B109124) ring, the benzyl (B1604629) group, and the carboxamide moiety.

Bioisosteric Replacement: The replacement of certain functional groups with other groups that have similar physical or chemical properties (bioisosteres) can lead to analogues with improved pharmacokinetic or pharmacodynamic properties.

Conformational Restriction: The introduction of conformational constraints into the molecule can lock it into a specific bioactive conformation, which can lead to increased potency and selectivity.

A variety of synthetic methods can be employed to generate a diverse library of this compound analogues for biological screening.

| Synthetic Strategy | Description | Potential Outcome |

| Combinatorial Chemistry | High-throughput synthesis of a large number of compounds in a short period. | Rapid identification of lead compounds. |

| Fragment-Based Drug Discovery | Screening of small molecular fragments that bind to the target protein, followed by linking them together to create a potent lead compound. | Development of highly specific inhibitors. |

| Click Chemistry | A set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. | Efficient synthesis of diverse analogues. |

Exploration of Novel Therapeutic Targets and Indications

The morpholine scaffold is present in a number of approved drugs and clinical candidates with a wide range of therapeutic applications. tandfonline.com Future research on this compound and its analogues should explore their potential for treating a variety of diseases.

Neurodegenerative Diseases: Morpholine derivatives have shown promise as inhibitors of enzymes such as cholinesterase and monoamine oxidase, which are implicated in the pathology of Alzheimer's and Parkinson's diseases. tandfonline.com

Cancer: The morpholine ring is a key component of several anticancer drugs, and its derivatives have been shown to inhibit the growth of various cancer cell lines. nih.gov

Infectious Diseases: The emergence of drug-resistant strains of bacteria and fungi has created an urgent need for new antimicrobial agents. Morpholine derivatives have demonstrated antibacterial and antifungal activities, suggesting that this compound and its analogues could be developed as new anti-infective agents.

Inflammatory Diseases: Morpholine derivatives have also been reported to possess anti-inflammatory properties, making them potential candidates for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

| Potential Therapeutic Area | Relevant Biological Target(s) | Example of Morpholine Derivative Activity |

| Neurodegenerative Diseases | Cholinesterases, Monoamine Oxidase, Secretases | Inhibition of enzymes involved in the progression of Alzheimer's and Parkinson's diseases. tandfonline.com |

| Cancer | Kinases (e.g., PI3K, mTOR), Topoisomerase | Inhibition of cancer cell proliferation and induction of apoptosis. nih.gov |

| Infectious Diseases | Bacterial and Fungal Enzymes | Inhibition of microbial growth. |

| Inflammatory Diseases | Pro-inflammatory Cytokines and Enzymes | Reduction of inflammation. |

Application in Material Science for Functional Materials Development

While the primary focus of research on morpholine derivatives has been in the field of medicine, their unique chemical properties also make them attractive candidates for applications in material science. Future research could explore the potential of this compound and its analogues in the development of functional materials.

Organic Light-Emitting Diodes (OLEDs): The incorporation of morpholine-containing compounds into the emissive layer of OLEDs could lead to devices with improved efficiency and stability.

Sensors: The ability of the morpholine nitrogen atom to coordinate with metal ions could be exploited in the design of chemosensors for the detection of heavy metals and other environmental pollutants.

Polymers: The incorporation of this compound as a monomer in polymerization reactions could lead to the synthesis of novel polymers with interesting thermal, mechanical, and optical properties.

Development of Improved Computational Models for Prediction and Design

Computational methods play an increasingly important role in the drug discovery and development process. researchgate.net The development of improved computational models for the prediction of the biological activity and pharmacokinetic properties of this compound and its analogues could significantly accelerate the discovery of new drug candidates.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Molecular Docking: This technique can be used to predict the binding mode of a ligand to its target protein, which can provide valuable insights into the mechanism of action and guide the design of more potent inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between a ligand and its target protein, which can help to understand the factors that govern binding affinity and selectivity. mdpi.com

| Computational Method | Application in Drug Design | Potential Benefit |

| QSAR | Prediction of biological activity of new compounds. | Prioritization of compounds for synthesis and biological testing. |

| Molecular Docking | Prediction of ligand binding mode. | Rational design of more potent and selective inhibitors. |

| MD Simulations | Understanding of ligand-protein interactions. | Elucidation of the molecular basis of drug action. mdpi.com |

Interdisciplinary Research Synergies and Collaborative Opportunities

The full potential of this compound and its analogues can only be realized through interdisciplinary research collaborations.

Medicinal Chemistry and Biology: The close collaboration between medicinal chemists and biologists is essential for the design, synthesis, and biological evaluation of new compounds.

Computational Chemistry and Experimental Science: The integration of computational and experimental approaches can accelerate the drug discovery process and reduce the number of compounds that need to be synthesized and tested.

Academia and Industry: Collaborations between academic research groups and pharmaceutical companies can facilitate the translation of basic research findings into new drugs and therapies.

By fostering these interdisciplinary synergies, the scientific community can unlock the full therapeutic and technological potential of this compound and its derivatives.

Q & A

Q. How can researchers optimize the synthesis of 4-Benzylmorpholine-2-carboxamide to improve yield and purity?

Methodological Answer: Synthesis optimization requires a stepwise approach:

- Step 1 : Begin with the benzylmorpholine core. For analogs like 4-Benzylmorpholine-3-carboxylic acid, reactions often use coupling agents (e.g., EDC/HOBt) under inert conditions (N₂ atmosphere) to minimize side reactions .

- Step 2 : Introduce the carboxamide group via amidation. Use activated esters (e.g., NHS esters) or carbodiimide-mediated coupling, monitoring pH to avoid racemization .

- Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures). Purity validation by HPLC (>97% by HPLC) is critical .

Q. What analytical techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl group integration, morpholine ring protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₁₂H₁₅N₂O₂ requires exact mass 231.1134 Da).

- X-Ray Crystallography : For unambiguous confirmation, as demonstrated for structurally similar N-phenylmorpholine-4-carboxamide derivatives .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via LC-MS (e.g., hydrolysis of the carboxamide group) .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., analogs like 4-Benzyl-2-morpholinecarboxylic acid hydrochloride show stability up to 244°C) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the benzyl group in modulating biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 4-Benzyloxazolidine-2-thione or 4-Benzylaminopyridine) and compare bioactivity .